molecular formula C9H18INO3 B15240555 tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate

tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate

Cat. No.: B15240555
M. Wt: 315.15 g/mol
InChI Key: MMKDFIAFTHEGFI-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate ( 1599185-30-4) is a carbamate derivative with a molecular formula of C9H18INO3 and a molecular weight of 315.15 g/mol . Its structure features a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis used to shield amine functionalities during multi-step reactions . The presence of both the iodine atom and hydroxy group on the same propyl chain makes this molecule a valuable bifunctional synthetic building block. The iodine serves as a good leaving group, enabling subsequent substitution reactions, while the hydroxy group can be further functionalized. This compound is related to other research chemicals, such as tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate, which shares a similar reactive backbone . As a stable carbamate ester, it is part of a broad class of compounds formally derived from carbamic acid . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H18INO3

Molecular Weight

315.15 g/mol

IUPAC Name

tert-butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate

InChI

InChI=1S/C9H18INO3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6H2,1-4H3,(H,11,12)

InChI Key

MMKDFIAFTHEGFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CI)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate iodinated alcohol under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the iodinated alcohol in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The presence of the iodine atom and the carbamate group allows for specific binding and modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Synthesis Highlights
tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate Iodo, hydroxyl, Boc, branched alkyl ~325 (estimated) Radiolabeling, crystallography, drug intermediates Likely via alkylation of Boc-protected amines
tert-Butyl N-{3-[(3-chloro-1,4-dioxo)naphthyl]propyl}carbamate Chloro, dioxo-naphthyl, Boc ~380 (reported) Anticancer, antimalarial, CDC25 inhibition Reaction of Boc-aminopropyl with 2,3-dichloro-1,4-naphthoquinone
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate Hydroxy, methyl, Boc 189.25 Drug intermediates, chiral synthesis Stereoselective Boc protection of amino alcohols
tert-Butyl N-[3-(dioxaborolane)propyl]carbamate Dioxaborolane, Boc ~285 (estimated) Suzuki-Miyaura cross-coupling Boronylation of Boc-protected amines

Key Comparisons :

Substituent Effects :

  • Iodo vs. Chloro : The iodine atom in the target compound increases molecular weight and polarizability compared to chloro analogs (e.g., ). This enhances its utility in crystallography (due to strong X-ray scattering) and as a heavy-atom derivative in structure determination . Chloro derivatives, however, are more common in drug discovery for their electrophilic reactivity .
  • Hydroxyl Group : The hydroxyl group in the target compound and (S)-tert-butyl (2-hydroxypropyl)(methyl)carbamate facilitates hydrogen bonding, improving solubility in polar solvents. However, steric hindrance from the branched alkyl chain in the target compound may reduce reactivity compared to linear analogs.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for tert-butyl N-{3-[(3-chloro-1,4-dioxo)naphthyl]propyl}carbamate , substituting iodine for chlorine in the alkylation step. Boron-containing analogs () require specialized reagents like pinacolborane.

Crystallography and Stability :

  • Iodine’s high electron density aids in crystal structure determination using programs like SHELXL . The target compound’s branched structure may lead to distinct packing motifs compared to linear derivatives (e.g., ’s chain-like N–H⋯O networks).

Biological Activity: Chloro-dioxo-naphthyl derivatives () exhibit anticancer and antimalarial activity due to electrophilic quinone moieties. The target compound’s iodine and hydroxyl groups may confer unique bioactivity, though this requires further study.

Industrial Relevance: Compounds like tert-butyl N-[3-(dioxaborolane)propyl]carbamate are used in cross-coupling reactions, whereas the target compound’s iodine could make it a precursor in organoiodine chemistry or radiopharmaceuticals .

Research Findings and Data

Hydrogen Bonding and Crystal Packing :

  • The target compound’s hydroxyl and carbamate groups likely form intermolecular hydrogen bonds (e.g., O–H⋯O or N–H⋯O), similar to ’s N–H⋯O networks stabilizing dimeric structures .
  • Iodine’s van der Waals radius (1.98 Å) may influence packing efficiency compared to smaller halogens like chlorine (1.75 Å).

NMR and Spectral Data :

  • While specific NMR data for the target compound are unavailable, analogous compounds (e.g., ’s ¹H NMR: δ 1.43 ppm for Boc methyl groups) suggest characteristic peaks for tert-butyl (δ 1.2–1.5 ppm) and hydroxyl protons (δ 1.5–3.0 ppm, broad) .

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl carbamate derivatives like tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate?

Answer:
Synthesis optimization hinges on reaction conditions such as solvent selection, temperature control, and stoichiometric ratios. For example:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction kinetics .
  • Temperature : Maintaining 50–70°C minimizes side reactions while ensuring efficient coupling .
  • Purification : Crystallization from mixed solvents (e.g., ethanol/water) improves yield and purity .
  • Reagent compatibility : Use tert-butyl carbamate derivatives with iodinating agents under inert atmospheres to avoid undesired substitutions .

Basic: How can researchers ensure purity during the isolation of tert-butyl carbamate derivatives?

Answer:
Purification methodologies include:

  • Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress and identifies impurities .
  • Crystallization : Slow evaporation from solvents like dichloromethane/hexane mixtures yields high-purity crystals, as demonstrated for structurally similar compounds .
  • pH control : Neutralizing acidic or basic byproducts during workup prevents degradation of the carbamate group .

Basic: What spectroscopic techniques are critical for characterizing tert-butyl carbamate derivatives?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and confirms carbamate linkage (C=O at ~155 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Detects key functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced: How can crystallographic data resolve structural ambiguities in carbamate derivatives?

Answer:

  • Software tools : SHELX refines X-ray diffraction data to model hydrogen-bonding networks and molecular geometry . ORTEP-III visualizes thermal ellipsoids and validates bond angles/distances .
  • Hydrogen bonding : For example, N–H⋯O interactions stabilize crystal packing, as seen in tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate .
  • Discrepancy resolution : Iterative refinement in SHELXL addresses outliers in displacement parameters, improving R-factor convergence .

Advanced: What mechanistic insights govern the reactivity of tert-butyl carbamates in substitution reactions?

Answer:

  • Nucleophilic substitution : The iodine atom in this compound acts as a leaving group, enabling Suzuki couplings or SN2 reactions under basic conditions .
  • Protecting group stability : The tert-butyl carbamate group resists hydrolysis under mild acidic conditions but cleaves with strong acids (e.g., TFA) .
  • Steric effects : Bulky substituents (e.g., 2-methylpropyl) influence regioselectivity in cross-coupling reactions .

Advanced: How should researchers address contradictory data in crystallographic refinements or spectroscopic analyses?

Answer:

  • Crystallography : Use SHELX’s "L.S." command to reweight restraints and adjust ADPs (anisotropic displacement parameters) for poorly resolved atoms .
  • NMR discrepancies : Compare experimental shifts with computed spectra (e.g., DFT-based predictions) to reassign ambiguous signals .
  • Validation tools : CheckCIF (IUCr) identifies structural outliers, while PLATON validates hydrogen-bonding motifs .

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